Calcium ferrocyanide

Description

Properties

IUPAC Name |

dicalcium;iron(2+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Ca.Fe/c6*1-2;;;/q6*-1;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZQCHGUTMBXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

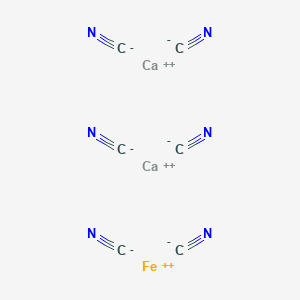

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ca+2].[Ca+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Ca2FeN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals or crystalline powder, Dodecahydrate: Yellow solid; [Hawley] Fine faintly yellow crystals; [MSDSonline] | |

| Record name | CALCIUM FERROCYANIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13821-08-4 | |

| Record name | Calcium ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013821084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, calcium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicalcium hexacyanoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM FERROCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906D36VLZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ferrocyanide, with the chemical formula Ca₂[Fe(CN)₆], is a coordination compound of significant interest due to its diverse applications, including as an anti-caking agent and in the synthesis of pigments.[1] Understanding its crystal structure is fundamental to elucidating its physicochemical properties and optimizing its use in various industrial and scientific fields. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound, summarizes the known structural information, and details relevant experimental protocols. While extensive research has been conducted on related ferrocyanide compounds, a complete, publicly available crystal structure determination for this compound or its common hydrates remains elusive in the surveyed scientific literature. This guide, therefore, focuses on the established analytical workflow for such an analysis and presents the currently available data.

Introduction to this compound and its Structural Significance

This compound, also known as calcium hexacyanoferrate(II), is the calcium salt of the ferrocyanide complex ion [Fe(CN)₆]⁴⁻.[2] It typically exists as a hydrated salt, most commonly as calcium hexacyanoferrate(II) dodecahydrate (Ca₂[Fe(CN)₆]·12H₂O), which presents as yellow triclinic crystals.[3][4] The arrangement of the calcium ions, the octahedral ferrocyanide anions, and the water molecules of hydration within the crystal lattice dictates the material's bulk properties, such as solubility, stability, and reactivity. A detailed understanding of this three-dimensional arrangement is crucial for applications ranging from materials science to its use as a food additive.

Crystallographic Data of this compound

A thorough search of crystallographic databases and the scientific literature did not yield a complete set of refined crystallographic data (i.e., unit cell parameters, space group, and atomic coordinates) for this compound or its hydrated forms. The dodecahydrate is known to form triclinic crystals, but the specific lattice parameters have not been publicly reported.[3]

For context, many Prussian blue analogues, which share the broader family of hexacyanometallates, have been structurally characterized. These compounds often exhibit complex crystal structures. For instance, the related compound K₂Cu[Fe(CN)₆] crystallizes in the triclinic P̅1 space group. While this information provides a valuable comparative framework, it is not a substitute for a dedicated crystal structure determination of this compound.

Table 1: Crystallographic Data for this compound (Data Not Available)

| Parameter | Value |

| Crystal System | Triclinic (reported for dodecahydrate) |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Unit Cell Volume (ų) | Not Determined |

| Z | Not Determined |

| Calculated Density (g/cm³) | Not Determined |

Note: A comprehensive search of available scientific literature and crystallographic databases did not yield a complete, experimentally determined crystal structure for this compound or its common hydrates. The crystal system for the dodecahydrate has been reported as triclinic.[3]

Experimental Protocols

The determination of the crystal structure of a compound like this compound involves a series of well-established experimental procedures, from synthesis of high-quality crystals to their analysis by X-ray diffraction.

Synthesis of this compound Crystals

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction analysis. Several methods for the synthesis of this compound have been reported.

Method 1: Precipitation Reaction

This method involves the reaction of a soluble ferrous salt with a cyanide source in the presence of a calcium salt.

-

Materials: Ferrous chloride (FeCl₂), hydrogen cyanide (HCN), calcium carbonate (CaCO₃), and calcium hydroxide (Ca(OH)₂).

-

Procedure:

-

Suspend 1 mole of calcium carbonate in an aqueous solution of 1 mole of a ferrous salt (e.g., ferrous chloride).

-

React the suspension with 2 moles of hydrogen cyanide at a temperature of 30-90°C and a pH of 2-5, with constant stirring.

-

Subsequently, add an aqueous suspension containing 2 moles of calcium hydroxide and 4 moles of hydrogen cyanide, maintaining the temperature at 30-90°C and ensuring the pH does not fall below 8.

-

The resulting calcium hexacyanoferrate(II) can then be recovered. To obtain crystals suitable for X-ray diffraction, slow cooling of a saturated aqueous solution or controlled evaporation can be employed.

-

Method 2: Purification by Recrystallization

For obtaining high-purity crystals, recrystallization is a crucial step.

-

Materials: Crude this compound, deionized water, absolute ethanol.

-

Procedure:

-

Prepare a saturated aqueous solution of this compound at an elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. The solubility of this compound decreases with temperature, leading to the formation of crystals.

-

Alternatively, the calcium salt can be purified by precipitation with absolute ethanol from an air-free saturated aqueous solution in the cold to prevent oxidation.

-

The resulting crystals are then collected by filtration, washed with a small amount of cold deionized water or ethanol, and dried.

-

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam and rotated. A series of diffraction patterns are collected at different crystal orientations.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

Structure Solution and Refinement: The corrected data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined to obtain the final, precise atomic coordinates and other structural parameters.

-

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and for obtaining initial structural information for polycrystalline samples.

-

Instrumentation: A powder X-ray diffractometer.

-

Procedure:

-

Sample Preparation: A finely ground powder of the this compound sample is prepared and placed in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase(s) present in the sample. This pattern can be compared to databases for phase identification. The peak positions can also be used for unit cell parameter refinement if the crystal system is known.

-

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a compound like this compound.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Conclusion

While this compound is a compound with recognized industrial and scientific importance, a definitive and complete crystal structure analysis remains a gap in the publicly accessible scientific literature. The dodecahydrate form is known to be triclinic, but detailed crystallographic parameters are not available. This technical guide has outlined the necessary experimental protocols, from synthesis to X-ray diffraction analysis, that would be required to fully elucidate its crystal structure. The provided workflow and methodologies serve as a comprehensive resource for researchers aiming to undertake this important structural characterization. The determination of the precise atomic arrangement in this compound will undoubtedly contribute to a deeper understanding of its properties and may pave the way for new applications.

References

- 1. calcium hexacyanoferrate(II) dodecahydrate [chemister.ru]

- 2. This compound | C6Ca2FeN6 | CID 166920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium Hexacyanoferrate (III) Nanocatalyst Enables Redox Homeostasis for Autism Spectrum Disorder Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalpoint.eu [chemicalpoint.eu]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium ferrocyanide, Ca₂[Fe(CN)₆]. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and relevant applications.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Ca₂[Fe(CN)₆] | [1][3] |

| Molar Mass | 292.109 g/mol | [1] |

| Appearance | Yellow crystals or crystalline powder | [1][2][4] |

| Solubility in Water | 36.45 g/100g of solution at 24.9°C; 64.7 g/100g of solution at 44.7°C | [5][6][7] |

| Solubility in Organic Solvents | Insoluble in alcohol | [5] |

| Melting Point | Decomposes at high temperatures | [8] |

| Density | Not readily available in literature |

Chemical Properties

The chemical behavior of this compound is largely dictated by the stable hexacyanoferrate(II) complex anion, [Fe(CN)₆]⁴⁻. The strong bond between the iron and cyanide ligands results in low toxicity, as the cyanide ions are not readily liberated.[1][5]

Table 2: Chemical Identity and Reactivity of this compound

| Property | Description | Source(s) |

| IUPAC Name | Dicalcium hexacyanoferrate | [1] |

| CAS Number | 13821-08-4 | [1] |

| Thermal Decomposition | Decomposes at high temperatures to yield calcium cyanide (Ca(CN)₂), iron carbide (FeC₂), and nitrogen gas (N₂). | [9] |

| Reactivity with Acids | Addition of strong acids can lead to the generation of toxic hydrogen cyanide gas. | [10] |

| Redox Reactions | The ferrocyanide ion, [Fe(CN)₆]⁴⁻, can be oxidized to the ferricyanide ion, [Fe(CN)₆]³⁻. | |

| Toxicity | Considered to have low toxicity due to the stability of the ferrocyanide complex. The kidney is the target organ for toxicity at high doses. | [3][5][11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is a two-step process involving the reaction of a ferrous salt with hydrogen cyanide in the presence of calcium carbonate and calcium hydroxide.[12]

Protocol:

-

Step 1 (Acidic Phase):

-

Suspend one mole of calcium carbonate (CaCO₃) in an aqueous solution containing one mole of a ferrous salt (e.g., ferrous chloride, FeCl₂).

-

Maintain the temperature between 30°C and 90°C.

-

React the suspension with two moles of hydrogen cyanide (HCN) while maintaining a pH of 2-5.

-

-

Step 2 (Alkaline Phase):

-

To the reaction mixture from Step 1, add an aqueous suspension containing two moles of calcium hydroxide (Ca(OH)₂) and four moles of hydrogen cyanide.

-

Continue to maintain the temperature between 30°C and 90°C.

-

The pH of the solution should be at least 8.

-

The this compound product will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed, and dried.

-

Quantitative Analysis of this compound

The quantity of ferrocyanide in a sample can be determined by redox titration with a standard solution of a strong oxidizing agent, such as ceric sulfate.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in distilled water.

-

Acidification: Cautiously add sulfuric acid to the solution.

-

Indicator: Add a few drops of a suitable redox indicator, such as ortho-phenanthroline.

-

Titration: Titrate the prepared solution with a standardized solution of 0.1 N ceric sulfate.

-

Endpoint: The endpoint is reached when the color of the solution changes sharply from orange to yellow.

-

Calculation: The concentration of this compound can be calculated from the volume of ceric sulfate solution used. Each mL of 0.1 N ceric sulfate is equivalent to 50.83 mg of Ca₂[Fe(CN)₆]·12H₂O.[13]

Relevance to Drug Development

While this compound itself is not a common active pharmaceutical ingredient, the ferrocyanide complex is of significant interest in medicine, primarily through the use of Prussian blue (ferric ferrocyanide) as an antidote for heavy metal and radioactive isotope poisoning.[14][15][16][17] A patent also exists for a prophylactic mixture containing calcium potassium ferrocyanide for the decorporation of radiocesium.[18]

The therapeutic action of ferrocyanides in this context is not based on interaction with signaling pathways but on their ion-exchange properties. Prussian blue, for instance, can exchange its potassium ions for cesium and thallium ions in the gastrointestinal tract, forming insoluble complexes that are then excreted from the body, preventing their absorption.[15][16]

The use of ferrocyanide-containing compounds in pharmaceutical formulations is primarily as anti-caking agents, leveraging the same property that makes them useful in the food industry.[5] There is growing interest in Prussian blue nanoparticles for applications in biomedicine, including drug delivery and diagnostic imaging.[19] However, the direct application of this compound in these advanced therapeutic areas is not yet established.

References

- 1. This compound | C6Ca2FeN6 | CID 166920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 13821-08-4 [thegoodscentscompany.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Cas 13821-08-4,this compound | lookchem [lookchem.com]

- 7. This compound | 13821-08-4 [chemicalbook.com]

- 8. Ferrocyanides - 911Metallurgist [911metallurgist.com]

- 9. This compound | 13821-08-4 | Benchchem [benchchem.com]

- 10. Cyanide - Wikipedia [en.wikipedia.org]

- 11. Re‐evaluation of sodium ferrocyanide (E 535), potassium ferrocyanide (E 536) and this compound (E 538) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3764659A - Process for the production of calcium hexacyanoferrate (ii) - Google Patents [patents.google.com]

- 13. fao.org [fao.org]

- 14. Prussian blue - Wikipedia [en.wikipedia.org]

- 15. Prussian blue (medical use) - Wikipedia [en.wikipedia.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. macsenlab.com [macsenlab.com]

- 18. WO2006072962A1 - Calcium potassium ferrocyanide, a prophylactic mixture comprising this compound and the use thereof for decorporation of radiocesium in subjects affected by nuclear radiation - Google Patents [patents.google.com]

- 19. Progress in Applications of Prussian Blue Nanoparticles in Biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of Calcium Ferrocyanide

This technical guide provides a comprehensive overview of the aqueous solubility of calcium ferrocyanide (Ca₂[Fe(CN)₆]), intended for researchers, scientists, and professionals in drug development. This document delves into the quantitative solubility data, detailed experimental protocols for its determination, and the factors influencing its solubility.

Introduction to this compound

This compound, with the chemical formula Ca₂[Fe(CN)₆], is an inorganic compound also known as dicalcium hexacyanoferrate or yellow prussiate of lime.[1] It exists as odorless, yellow crystalline granules.[1] While some sources describe it as insoluble in water, acids, and organic solvents, more detailed studies provide specific solubility data, indicating a degree of solubility that varies with temperature.[1][2][3][4] This compound is utilized in various industrial applications, including as an anti-caking agent for salt, in the production of wine and citric acid, and in photography.[1] In the European Union, it is approved as a food additive (E538), primarily in salt and its substitutes.[1]

Aqueous Solubility of this compound

The solubility of this compound in water is temperature-dependent. The available quantitative data is summarized in the table below.

Data Presentation: Quantitative Solubility Data

| Temperature (°C) | Solubility ( g/100g of solution) | Molar Concentration (mol/L) |

| 24.9 | 36.45 | ~1.25 |

| 44.7 | 64.7 | ~2.21 |

Data sourced from Farrow, J. Chem. Soc. 50, 1926.[3][4] Molar concentrations are estimated based on the provided solubility and a solution density approximated to 1 g/mL. The molar mass of anhydrous this compound is 292.109 g/mol .

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise experimental procedures. The following sections outline methodologies for solubility measurement and subsequent quantification of the ferrocyanide ion.

General Protocol for Determining Solubility of an Inorganic Salt

This protocol is a generalized method for determining the solubility of a salt like this compound at various temperatures.[5]

Materials and Equipment:

-

This compound

-

Distilled or deionized water

-

Test tubes with stoppers

-

Thermometer

-

Water bath

-

Stirring rod

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of distilled water in a series of test tubes. The excess solid is crucial to ensure saturation.

-

Seal the test tubes to prevent evaporation.

-

Place the test tubes in a temperature-controlled water bath and allow them to equilibrate at different desired temperatures for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to match the equilibration temperature, preventing premature precipitation or further dissolution.

-

Immediately filter the collected sample using a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution to a known volume.

-

Determine the concentration of the ferrocyanide ion in the diluted solution using an appropriate analytical method (see Section 3.2).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Analytical Methods for Ferrocyanide Quantification

Several methods can be employed to determine the concentration of the ferrocyanide ion in the prepared saturated solutions.

3.2.1. Titrimetric Method [6]

This method involves the titration of the ferrocyanide solution with a standard solution of a substance that reacts with it, such as zinc chloride.

-

Principle: A standard solution of zinc chloride is titrated against the ferrocyanide solution. The endpoint is detected using an external indicator like uranyl nitrate on a spot plate.

-

Procedure:

-

Prepare a standard solution of zinc chloride.

-

Pipette a known volume of the standard zinc chloride solution into a beaker, add potassium chloride solution, and dilute with distilled water.

-

Heat the solution to approximately 90°C.

-

Titrate with the unknown ferrocyanide solution, periodically checking for the endpoint by transferring a drop of the solution to a spot plate containing uranyl nitrate indicator. The endpoint is reached when a brown color is observed.

-

3.2.2. Spectrophotometric Method [7]

This method is based on the formation of a colored complex that can be measured using a spectrophotometer.

-

Principle: Ferrocyanide can form colored complexes, such as Prussian blue, upon reaction with ferric ions. The absorbance of this colored solution is proportional to the concentration of ferrocyanide.

-

Procedure:

-

To a diluted sample of the saturated solution, add a solution of a ferric salt (e.g., ferric chloride) under acidic conditions.

-

Allow the color to develop fully.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex using a spectrophotometer.

-

Determine the concentration by comparing the absorbance to a calibration curve prepared from standard ferrocyanide solutions.

-

3.2.3. High-Performance Liquid Chromatography (HPLC) [8]

HPLC offers a more sophisticated and sensitive method for quantifying ferrocyanide.

-

Principle: The ferrocyanide ion is separated from other components in the sample using an ion-pair reversed-phase HPLC column. Detection is typically achieved using a UV detector.

-

Procedure:

-

Prepare a suitable mobile phase, which may consist of an acetonitrile/buffer mixture containing an ion-pairing agent.

-

Inject a known volume of the filtered and diluted sample into the HPLC system.

-

Monitor the eluent at a specific wavelength (e.g., 205 nm).

-

Quantify the ferrocyanide concentration by comparing the peak area to that of known standards.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors influencing solubility.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Caption: Key factors influencing the aqueous solubility of this compound.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in aqueous solutions:

-

Temperature: As indicated by the available data, the solubility of this compound increases significantly with a rise in temperature.[1][3][4] This is a common characteristic for many inorganic salts.

-

pH: The pH of the solution can influence the stability of the ferrocyanide complex ion, [Fe(CN)₆]⁴⁻. In highly acidic solutions, the complex may begin to decompose, which would affect the measured solubility.

-

Presence of Other Ions:

-

Common Ion Effect: The presence of a common ion, such as Ca²⁺ from another soluble calcium salt, would decrease the solubility of this compound.

-

Ionic Strength: The presence of other non-common ions can affect the activity coefficients of the Ca²⁺ and [Fe(CN)₆]⁴⁻ ions, which can in turn influence the solubility, often leading to a slight increase.

-

Conclusion

The aqueous solubility of this compound is a measurable and temperature-dependent property, despite some literature classifying it as insoluble. For professionals in research and drug development, understanding the precise solubility and the factors that influence it is critical for applications where this compound may be present. The experimental protocols outlined in this guide provide a framework for the accurate determination of its solubility, which is essential for process development, quality control, and safety assessments.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 13821-08-4 [chemicalbook.com]

- 4. Cas 13821-08-4,this compound | lookchem [lookchem.com]

- 5. fountainheadpress.com [fountainheadpress.com]

- 6. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Calcium Ferrocyanide (E538): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ferrocyanide (E538) is an approved food additive in the European Union, primarily used as an anti-caking agent in salt and salt substitutes. As a member of the ferrocyanide group of compounds, its toxicological profile has been evaluated by major international regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). This technical guide provides a comprehensive overview of the toxicological data for this compound, focusing on key endpoints such as acceptable daily intake, acute and chronic toxicity, metabolism, genotoxicity, carcinogenicity, and reproductive and developmental effects. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the calcium salt of the hexacyanoferrate(II) ion.

| Property | Value |

| Chemical Formula | Ca₂[Fe(CN)₆] |

| Molar Mass | 292.11 g/mol |

| Appearance | Yellowish crystalline powder |

| Solubility | Soluble in water |

| E Number | E538 |

| Synonyms | Calcium hexacyanoferrate(II), Yellow prussiate of lime |

Regulatory Status and Acceptable Daily Intake (ADI)

| Regulatory Body | ADI Value (as ferrocyanide ion) | Year Established/Re-evaluated |

| EFSA | 0.03 mg/kg bw/day | 2018 |

| JECFA | 0-0.025 mg/kg bw/day | 1974 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies on ferrocyanides indicate low absorption from the gastrointestinal tract in both humans and animals.[1][4][5] There is no evidence of accumulation in the human body.[1][4] The ferrocyanide ion is chemically very stable due to the strong bond between the iron and cyanide ions, meaning it does not readily release free cyanide in the body.[6] In acidic conditions, such as in the stomach, the release of hydrogen cyanide is not considered to be significant. The primary route of excretion for absorbed ferrocyanide is via the kidneys.[3]

Toxicological Endpoints

The toxicological profile of this compound has been established through a series of studies, primarily using sodium ferrocyanide as the test substance, with the results extrapolated to the entire group of ferrocyanides.

Acute Toxicity

Ferrocyanides exhibit low acute oral toxicity.[5]

| Species | Route | LD₅₀ |

| Rat | Oral | > 2000 mg/kg bw |

Subchronic and Chronic Toxicity

The primary target organ for ferrocyanide toxicity is the kidney.[1][4][5]

| Study Type | Species | Duration | NOAEL | Key Findings |

| Chronic Toxicity | Rat | 2 years | 4.4 mg sodium ferrocyanide/kg bw/day (equivalent to 3.0 mg ferrocyanide ion/kg bw/day) | Increased cell excretion in urine at higher doses, indicative of occasional, transient kidney toxicity. No carcinogenic effects were observed.[3][5] |

| Subchronic Toxicity | Rat | 13 weeks | - | Higher kidney weight, tubular damage, and granular and calcified deposits at high doses. |

| Subchronic Toxicity | Dog | 13 weeks | 25 mg sodium ferrocyanide/kg bw/day | No adverse effects observed. |

Genotoxicity

Ferrocyanides are not considered to be a genotoxic concern.[1][4][5] A battery of in vitro and in vivo tests has been conducted.

| Assay Type | System | Result |

| Ames Test | Salmonella typhimurium | Negative |

| Chromosome Aberration Test | In vitro | Negative |

| In vivo Micronucleus Test | Rodent | Negative |

Carcinogenicity

Long-term studies in rats have not shown any evidence of carcinogenicity for ferrocyanides.[1][4][5]

Reproductive and Developmental Toxicity

A prenatal developmental toxicity study did not indicate any adverse effects on fetal development, even at high doses.

| Study Type | Species | NOAEL | Key Findings |

| Prenatal Developmental Toxicity | Rat | 1,000 mg sodium ferrocyanide/kg bw/day (highest dose tested) | No adverse effects on development were observed.[1][4][5] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are based on internationally recognized OECD guidelines. While the specific study reports are not publicly available, the methodologies would have followed these standardized procedures.

Chronic Toxicity Study (based on OECD Guideline 452)

Methodology:

-

Test Species: Rats (specific strain as per study report).

-

Group Size: Approximately 20 males and 20 females per dose group.

-

Administration: Sodium ferrocyanide administered in the diet for a period of 2 years.

-

Dose Levels: A control group and at least three dose levels.

-

Observations: Daily clinical observations, weekly measurement of body weight and food consumption.

-

Clinical Pathology: Periodic blood sampling for hematology and clinical chemistry analysis.

-

Urinalysis: Periodic urine collection to assess kidney function.

-

Pathology: Full necropsy of all animals at the end of the study. Histopathological examination of a comprehensive set of organs and tissues, with special attention to the kidneys.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the absence of treatment-related adverse effects.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

Methodology:

-

Test Species: Rats (specific strain as per study report).

-

Group Size: Sufficient number of mated females to yield approximately 20 pregnant dams per group.

-

Administration: Sodium ferrocyanide administered orally (gavage) to pregnant females, typically during the period of organogenesis.

-

Dose Levels: A control group and at least three dose levels, up to a limit dose of 1,000 mg/kg bw/day.

-

Maternal Observations: Monitoring of clinical signs, body weight, and food consumption throughout pregnancy.

-

Fetal Examination: At termination (prior to birth), fetuses are examined for external, visceral, and skeletal abnormalities.

-

Endpoint: The NOAEL for maternal and developmental toxicity is established.

Genotoxicity Testing Battery

Methodologies:

-

Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471): This test assesses the ability of the substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The test is conducted with and without a metabolic activation system (S9 mix).

-

In Vitro Chromosome Aberration Test (OECD Guideline 473): This assay evaluates the potential of the test substance to cause structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes), both with and without metabolic activation.

-

In Vivo Micronucleus Test (OECD Guideline 474): This test is performed in rodents (e.g., mice or rats) to assess chromosomal damage in bone marrow cells by detecting the formation of micronuclei in developing erythrocytes.

Human Data

The use of ferrocyanides as an anti-caking agent in salt results in very low levels of exposure for the general population.[7] EFSA's exposure assessment concluded that dietary exposure to ferrocyanides is well below the established ADI and, therefore, not of safety concern.[1][4][7] There are no reports of adverse effects in humans from the consumption of this compound as a food additive.

Conclusion

Based on the comprehensive toxicological data available, this compound (E538), as part of the group of ferrocyanides, is considered to be of low toxicity. The established group ADI of 0.03 mg/kg bw/day (expressed as ferrocyanide ion) is well above the estimated dietary exposure. The ferrocyanide ion is poorly absorbed and does not accumulate in the body. It is not genotoxic, carcinogenic, or a reproductive/developmental toxicant at relevant exposure levels. The primary target organ for high-dose toxicity is the kidney, with a clear NOAEL established from a chronic toxicity study in rats. At the currently authorized use levels in food, this compound is not considered to pose a safety concern to human health.

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium ferrocyanide, Ca₂[Fe(CN)₆]. The document details the theoretical decomposition pathway, quantitative analysis of mass loss, and standardized experimental protocols for thermogravimetric and differential thermal analysis. This guide is intended for professionals in research and development who require a thorough understanding of the thermal behavior of this inorganic coordination compound.

Introduction to the Thermal Decomposition of Metal Ferrocyanides

Metal ferrocyanides are a class of coordination compounds known for their thermal stability. When subjected to elevated temperatures, these complexes undergo decomposition, breaking down into simpler, more stable chemical entities. The nature of the decomposition products and the temperatures at which these transformations occur are highly dependent on the cation present in the ferrocyanide salt and the atmosphere under which the decomposition is conducted.

By analogy with the well-studied pyrolysis of potassium ferrocyanide, which yields potassium cyanide, iron carbide, and nitrogen gas, the thermal decomposition of this compound is anticipated to follow a similar pattern, producing calcium cyanide, iron carbide, and nitrogen. At very high temperatures, these initial products may undergo further reactions.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of anhydrous this compound, Ca₂[Fe(CN)₆], in an inert atmosphere is proposed to occur in a primary decomposition step. The hydrated form, Ca₂[Fe(CN)₆]·11H₂O, will first undergo dehydration at lower temperatures.

Step 1: Dehydration

The initial mass loss observed at lower temperatures corresponds to the removal of water of crystallization.

Ca₂[Fe(CN)₆]·11H₂O(s) → Ca₂--INVALID-LINK-- + 11H₂O(g)

Step 2: Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous this compound decomposes at higher temperatures. The proposed reaction, based on the behavior of analogous ferrocyanides, is:

2Ca₂--INVALID-LINK-- → 4Ca(CN)₂(s) + 2FeC₂(s) + 4N₂(g)

This reaction suggests the formation of solid calcium cyanide and iron carbide, with the evolution of nitrogen gas.

Quantitative Analysis

The following table summarizes the theoretical quantitative data for the thermal decomposition of this compound, based on the proposed reaction pathway.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products Evolved | Solid Residue |

| Dehydration | 30 - 200 | 40.14% | H₂O | Ca₂[Fe(CN)₆] |

| Decomposition | > 400 | 19.17% (of anhydrous) | N₂ | Ca(CN)₂, FeC₂ |

Experimental Protocols

A comprehensive understanding of the thermal decomposition of this compound can be achieved through Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Sample pans (e.g., platinum, alumina).

-

Gas flow controller for maintaining a specific atmosphere.

-

Data acquisition and analysis software.

Sample Preparation:

-

Ensure the this compound sample is finely ground to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan.

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 1000°C.

-

Heating Rate: A linear heating rate of 10°C/min is recommended.

-

Atmosphere: Conduct the experiment under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

Data Analysis:

-

Plot the percentage mass loss as a function of temperature.

-

Determine the onset and completion temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values to identify the corresponding chemical reactions.

-

The derivative of the TGA curve (DTG) can be plotted to precisely identify the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Apparatus:

-

Differential Thermal Analyzer (DTA) or a simultaneous TGA/DTA instrument.

-

Sample and reference crucibles (e.g., alumina).

-

Inert reference material (e.g., calcined alumina).

-

Temperature programmer and recording system.

Sample Preparation:

-

Place 5-10 mg of the finely ground this compound sample into the sample crucible.

-

Place an equivalent mass of the inert reference material into the reference crucible.

Experimental Conditions:

-

Temperature Program: Same as for TGA (ambient to 1000°C at 10°C/min).

-

Atmosphere: Inert atmosphere (nitrogen or argon) with a constant flow rate.

Data Analysis:

-

Plot the differential temperature (ΔT) against the sample temperature.

-

Identify endothermic peaks (e.g., dehydration, decomposition) and exothermic peaks (e.g., phase transitions, oxidation if air is present).

-

Correlate the DTA peaks with the mass loss steps observed in the TGA to gain a comprehensive understanding of the thermal events.

Evolved Gas Analysis (EGA)

To definitively identify the gaseous products evolved during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This hyphenated technique allows for the real-time analysis of the gases released at each stage of the thermal decomposition.

Visualizations

The following diagrams illustrate the proposed decomposition pathway and the experimental workflow for the thermal analysis of this compound.

A Technical Guide to the Historical and Modern Synthesis of Calcium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and evolution of calcium ferrocyanide (Ca₂[Fe(CN)₆]) synthesis. From its early roots in the burgeoning chemical industry of the 18th and 19th centuries to modern, highly controlled industrial processes, the production of this important inorganic compound, also known historically as yellow prussiate of lime, has undergone significant transformation. This document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to support research and development efforts.

Historical Synthesis of this compound

The initial synthesis of ferrocyanides is intrinsically linked to the discovery of the pigment Prussian blue in the early 18th century. Early methods for producing ferrocyanides, including the calcium salt, were reliant on crude, nitrogen-rich organic starting materials. These processes were often inefficient and yielded impure products but laid the groundwork for future developments.

Synthesis from Nitrogenous Organic Matter

One of the earliest methods for producing ferrocyanides involved the high-temperature reaction of nitrogenous organic materials with an alkali and iron.[1] "Prussiate of lime," as it was then known, could be formed through this process.

Experimental Protocol:

A common historical procedure, adapted from 19th-century chemical literature, is as follows:

-

Reactant Preparation: A mixture of nitrogenous organic matter (e.g., dried blood, leather scraps, horn shavings), potassium carbonate (potash), and iron filings was prepared. The exact ratios varied, but a common approach was to use approximately equal parts by weight of the organic matter and potassium carbonate, with a smaller portion of iron filings.

-

Fusion: The mixture was heated in a covered iron crucible or retort to a red heat. This high-temperature fusion process decomposed the organic material, allowing the nitrogen and carbon to react with the iron in the presence of the alkali to form potassium ferrocyanide in the molten mass.

-

Lixiviation: After cooling, the resulting fused mass was lixiviated (leached) with hot water to dissolve the soluble potassium ferrocyanide.

-

Conversion to this compound: The aqueous solution of potassium ferrocyanide was then treated with a solution of a soluble calcium salt, such as calcium chloride (CaCl₂), or with milk of lime (a suspension of calcium hydroxide, Ca(OH)₂). This induced a double displacement reaction, precipitating the less soluble this compound.

-

Purification: The precipitated this compound was then collected by filtration and washed with cold water to remove impurities. Further purification could be achieved by recrystallization.

Quantitative Data:

Historical records on the precise yields and purity of this compound produced by this method are scarce and likely varied significantly depending on the quality of the raw materials and the skill of the operator. The process was known to be crude, and the product often contained significant impurities.

Synthesis from Gasworks By-products

With the rise of coal gas production in the 19th century, a new source of cyanide became available. The purification of coal gas involved passing it through materials to remove impurities, including hydrogen cyanide. The "spent oxide" from these gasworks, which contained a mixture of iron sulfides, cyanogen compounds, and other substances, became a valuable raw material for ferrocyanide production.

Experimental Protocol:

-

Treatment of Spent Oxide: The spent oxide was treated with milk of lime (calcium hydroxide suspension). This process converted the complex cyanides present in the material into soluble this compound.

-

Extraction: The resulting slurry was leached with water to extract the soluble this compound.

-

Purification: The solution was then filtered to remove insoluble materials. The filtrate, containing this compound, could be concentrated by evaporation to induce crystallization.

Modern Synthesis of this compound

Modern synthetic routes to this compound are characterized by the use of well-defined, high-purity starting materials and precise control over reaction conditions, leading to high yields of a pure product.

Industrial Synthesis from Hydrogen Cyanide

The primary industrial method for producing this compound involves the direct reaction of hydrogen cyanide (HCN) with an iron(II) salt in the presence of a calcium base. A patented two-step process provides a detailed and efficient methodology.

Experimental Protocol:

This process is typically carried out in two distinct phases to manage the reaction's exothermic nature and optimize for purity and yield.

Step 1: Acidic Phase

-

Slurry Preparation: One mole of calcium carbonate (CaCO₃) is suspended in an aqueous solution containing one mole of a ferrous salt, such as ferrous chloride (FeCl₂).

-

Reaction with HCN: Two moles of hydrogen cyanide are introduced into the stirred suspension.

-

pH and Temperature Control: The reaction is maintained at a temperature between 30°C and 90°C, with an optimal range of 60°C to 70°C. The pH is controlled to be within the acidic range of 2 to 5.

Step 2: Alkaline Phase

-

Addition of Base and HCN: An aqueous suspension containing two moles of calcium hydroxide (Ca(OH)₂) and four moles of hydrogen cyanide is added to the reaction mixture from the first step.

-

pH and Temperature Control: The temperature is maintained within the same range as the first step (30°C to 90°C, optimally 60-70°C). The addition of the calcium hydroxide raises the pH to at least 8, leading to the precipitation of this compound.

-

Product Recovery: The resulting this compound solution is then worked up through filtration, concentration of the filtrate, and crystallization to yield the final product.

Quantitative Data:

This modern industrial process is highly efficient, with a reported yield of approximately 98% based on the initial amount of hydrogen cyanide used.

Synthesis by Metathesis (Double Displacement)

An alternative and widely used pathway for producing this compound involves the conversion of a pre-existing, water-soluble alkali metal ferrocyanide, such as sodium ferrocyanide (Na₄[Fe(CN)₆]), through a metathesis reaction with a soluble calcium salt.

Experimental Protocol:

-

Solution Preparation: A concentrated aqueous solution of sodium ferrocyanide is prepared.

-

Precipitation: A solution of a soluble calcium salt, such as calcium chloride (CaCl₂), is added to the sodium ferrocyanide solution with stirring.

-

Reaction: The following double displacement reaction occurs, leading to the precipitation of the less soluble this compound:

2 CaCl₂(aq) + Na₄--INVALID-LINK-- → Ca₂--INVALID-LINK-- + 4 NaCl(aq)

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove the soluble sodium chloride and any unreacted starting materials, and then dried.

Synthesis by Ion Exchange

A theoretical route for the synthesis of this compound is through ion-exchange chromatography. This method offers the potential for producing a high-purity product.

Experimental Protocol:

-

Resin Preparation: A strong acid cation exchange resin is packed into a column and charged with calcium ions (Ca²⁺) by passing a concentrated solution of a soluble calcium salt (e.g., calcium chloride) through the column. The resin is then rinsed with deionized water to remove excess calcium chloride.

-

Ion Exchange: A solution of a soluble alkali metal ferrocyanide, such as potassium ferrocyanide (K₄[Fe(CN)₆]), is passed through the calcium-charged resin column.

-

Mechanism: As the solution passes through the resin, the potassium ions (K⁺) are exchanged for the calcium ions (Ca²⁺) on the resin, forming an aqueous solution of this compound.

-

Product Recovery: The eluate containing the this compound is collected. The product can then be isolated by evaporation of the water and subsequent crystallization.

Quantitative Data Summary

| Synthesis Method | Key Reactants | Temperature | pH Conditions | Reported Yield | Purity |

| Historical: From Organic Matter | Nitrogenous Organics, K₂CO₃, Iron Filings, Ca(OH)₂ | Red Heat | Alkaline | Not well-documented; likely low to moderate | Low |

| Historical: From Gasworks Spent Oxide | Spent Oxide, Ca(OH)₂ | Ambient to warm | Alkaline | Not well-documented; variable | Moderate |

| Modern: Industrial (HCN Process) | HCN, FeCl₂, CaCO₃, Ca(OH)₂ | 30-90°C (60-70°C optimal) | Step 1: 2-5; Step 2: >8 | ~98% | High |

| Modern: Metathesis | Na₄[Fe(CN)₆], CaCl₂ | Ambient | Neutral | High (stoichiometric) | High, dependent on washing |

| Modern: Ion Exchange | K₄[Fe(CN)₆], Ca²⁺-charged resin | Ambient | Neutral | High (dependent on resin capacity) | Very High |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the key synthesis methods described.

Caption: Historical synthesis of this compound from organic matter.

Caption: Modern two-step industrial synthesis of this compound.

Caption: Alternative modern synthesis routes for this compound.

References

An In-depth Technical Guide to Calcium Ferrocyanide (CAS No. 13821-08-4)

This technical guide provides a comprehensive overview of calcium ferrocyanide (Ca₂[Fe(CN)₆]), a coordination compound with significant applications across various scientific and industrial fields. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis and purification methodologies, analytical protocols, and key applications.

Chemical and Physical Properties

This compound, also known as dicalcium hexacyanoferrate or yellow prussiate of lime, is the calcium salt of the ferrocyanide complex ion [Fe(CN)₆]⁴⁻.[1][2] It is recognized for its low toxicity, a result of the strong chemical bond between the iron and cyanide groups which prevents the easy release of free cyanide ions.[1][2] However, cyanide ions may be formed slowly when the compound is irradiated with UV light.[2][3]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 13821-08-4 | [4][5] |

| Chemical Formula | C₆Ca₂FeN₆ | [1][2][4] |

| Molar Mass | 292.109 g·mol⁻¹ | [1][2] |

| Appearance | Yellow solid, crystals, or crystalline powder | [1][2][6] |

| Common Names | Dicalcium hexacyanoferrate, Yellow prussiate of lime | [1][2] |

| E Number | E538 (Acidity Regulator) |[1][4][7] |

Table 2: Solubility Data

| Temperature | Solubility in Water ( g/100g of solution) | Reference(s) |

|---|---|---|

| 24.9 °C | 36.45 | [8] |

| 44.7 °C | 64.7 |[8] |

The compound is soluble in water but insoluble in ethanol.[9][10] It typically crystallizes as a hydrate, with analyses indicating the presence of 11 to 12 water molecules per formula unit.[8][10]

Synthesis and Purification

The production of this compound can be achieved through several methods, ranging from historical processes to modern industrial syntheses.

Industrial Synthesis: A primary industrial method involves the reaction of an iron(II) salt, such as ferrous chloride (FeCl₂), with hydrogen cyanide (HCN) in the presence of a calcium base like calcium hydroxide or calcium carbonate.[1][11] A patented two-step process provides a controlled workflow for high-yield production.[12] In this process, ferrous salt and calcium carbonate are first reacted with a portion of the hydrogen cyanide at a low pH, followed by the addition of calcium hydroxide and the remaining hydrogen cyanide at a higher pH to complete the reaction.[12]

Another common industrial pathway is a metathesis or double displacement reaction, where a soluble alkali metal ferrocyanide (e.g., sodium ferrocyanide) is treated with a calcium salt to precipitate the less soluble this compound.[11]

Caption: Industrial two-step synthesis of this compound.

Purification Methods: Common purification techniques aim to remove unreacted precursors and byproducts.

-

Recrystallization: The crude product can be recrystallized multiple times from deionized water.[1][8]

-

Solvent Precipitation: A concentrated, air-free aqueous solution of this compound is prepared. Absolute ethanol is then added, typically in the cold to prevent oxidation of the ferrocyanide complex.[1][8][11] The addition of ethanol reduces the solvent polarity, causing the ionic this compound to precipitate, after which it can be collected by filtration.[11]

Caption: Purification of this compound via solvent precipitation.

Analytical Methodologies & Experimental Protocols

A variety of methods are available for the identification and quantification of this compound.

Experimental Protocol 1: Test for Ferrocyanide Ion This test relies on the formation of the intensely colored pigment, Prussian blue.

-

Prepare a 1% aqueous solution of the sample.

-

To 10 mL of the sample solution, add 1 mL of ferric chloride (FeCl₃) test solution.

-

Positive Result: The formation of a dark blue precipitate (Prussian blue) confirms the presence of the ferrocyanide ion [Fe(CN)₆]⁴⁻.[10]

Experimental Protocol 2: Test for Calcium Ion This protocol identifies the calcium cation through the formation of an insoluble salt.

-

Prepare a solution of the sample in water.

-

Add a few drops of ammonium oxalate ((NH₄)₂C₂O₄) solution.

-

Positive Result: The formation of a white precipitate of calcium oxalate (CaC₂O₄) indicates the presence of Ca²⁺ ions. The precipitate can be subsequently solubilized by adding a mineral acid like 1M sulfuric acid.

Caption: Logical workflow for qualitative analysis of the sample.

Experimental Protocol 3: Titration with Ceric Sulfate This redox titration provides a reliable method for quantifying the ferrocyanide content.

-

Accurately weigh approximately 3 g of the sample and transfer it to a 400-mL beaker.

-

Dissolve the sample in 225 mL of water.

-

Cautiously add about 25 mL of sulfuric acid test solution.

-

Add 1 drop of orthophenanthroline indicator solution with stirring.

-

Titrate with standardized 0.1 N ceric sulfate solution.

-

Endpoint: The endpoint is reached when the color of the solution changes sharply from orange to pure yellow.[10] Each mL of 0.1 N ceric sulfate is equivalent to 50.83 mg of Ca₂Fe(CN)₆·12H₂O.[10]

Caption: Workflow for the quantitative assay by ceric sulfate titration.

-

Infrared (IR) Spectroscopy: This technique is valuable for characterizing the vibrational modes of the cyanide ligands. The [Fe(CN)₆]⁴⁻ ion exhibits a characteristic triply degenerate T1u CN-stretch mode at approximately 2037 cm⁻¹ in aqueous solutions.[11]

-

Cyclic Voltammetry (CV): As a premier electroanalytical technique, CV is used to study the redox behavior of the ferrocyanide/ferricyanide couple, providing insights into its electrochemical properties.[11]

Applications

This compound's unique properties lend it to a wide array of uses in various sectors.

Table 3: Summary of this compound Applications

| Industry/Field | Application | Description | Reference(s) |

|---|---|---|---|

| Food & Beverage | Anti-caking Agent (E538) | Prevents clumping in table salt and road salt by repelling water or absorbing moisture. | [1][7] |

| Purification Agent | Removes metallic impurities, particularly iron, from citric acid, tartaric acid, and wine. | [1][7][13] | |

| Industrial Chemistry | Pigment Production | Serves as a key precursor in the manufacturing of Prussian blue pigment. | [1][4] |

| Stabilizer | Used as a stabilizer for the coating on welding rods. | [1][7] | |

| Petroleum | Purification | Removes mercaptans and trace metal ions from petroleum products. | [1][13] |

| Agriculture | Fertilizer | Employed as a fertilizer for plants. | [1][7] |

| Photography | Processing | Used in fixing, toning, and bleaching processes. | [1] |

| Mining | Ore Separation | Aids in the separation of copper from molybdenum ores. | [1][13] |

| Pharmaceutical | Anti-caking Agent | Potential use as an anti-caking agent in pharmaceutical products. | [1] |

| | Radiocesium Decorporation | A related compound, calcium potassium ferrocyanide, is explored for removing radioactive cesium from the body. |[14] |

Safety and Toxicology

Due to the stability of the ferrocyanide complex, this compound is considered to have low toxicity.[2] The kidneys are considered the primary target organ for ferrocyanide toxicity.[1][4] In the European Union, it is an approved food additive (E538), but its use is restricted to salt and salt substitutes at a maximum level of 20 mg/kg, calculated as anhydrous potassium ferrocyanide.[1][4]

Table 4: GHS Hazard Information

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Reference:[4]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C6Ca2FeN6 | CID 166920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 13821-08-4 CAS Manufactory [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. E538 (this compound) - Ataman Kimya [atamanchemical.com]

- 8. This compound | 13821-08-4 [chemicalbook.com]

- 9. This compound, 13821-08-4 [thegoodscentscompany.com]

- 10. fao.org [fao.org]

- 11. This compound | 13821-08-4 | Benchchem [benchchem.com]

- 12. US3764659A - Process for the production of calcium hexacyanoferrate (ii) - Google Patents [patents.google.com]

- 13. Ferrocyanides Usage & Applications - 911Metallurgist [911metallurgist.com]

- 14. WO2006072962A1 - Calcium potassium ferrocyanide, a prophylactic mixture comprising this compound and the use thereof for decorporation of radiocesium in subjects affected by nuclear radiation - Google Patents [patents.google.com]

Unveiling the Octahedral Architecture of the Ferrocyanide Anion: A Technical Guide

For Immediate Release

[City, State] – A comprehensive technical guide detailing the molecular geometry of the ferrocyanide anion, [Fe(CN)₆]⁴⁻, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the anion's structural parameters, the experimental protocols for their determination, and a logical workflow for such investigations.

The ferrocyanide anion, a coordination complex consisting of a central iron(II) ion octahedrally coordinated to six cyanide ligands, is a fundamental species in coordination chemistry. Its well-defined structure and redox properties make it a valuable model system in various scientific and industrial applications, including as a precursor for pigments and in electrochemistry.[1]

Core Molecular Geometry

The ferrocyanide anion exhibits a highly symmetric octahedral geometry.[1] The central iron atom is in the +2 oxidation state. The key quantitative data regarding its molecular structure, in comparison to its oxidized form, the ferricyanide anion ([Fe(CN)₆]³⁻), are summarized below.

| Parameter | Ferrocyanide ([Fe(CN)₆]⁴⁻) | Ferricyanide ([Fe(CN)₆]³⁻) |

| Fe-C Bond Length | 1.87 - 1.89 Å[2] | 1.92 Å[3] |

| C-N Bond Length | 1.18 Å[2] | 1.15 Å[3] |

| Geometry | Octahedral | Octahedral[3] |

Experimental Determination of Molecular Geometry

The precise determination of the bond lengths and overall geometry of the ferrocyanide anion is accomplished through a combination of diffraction and spectroscopic techniques. The primary methods employed are X-ray and neutron diffraction, supplemented by spectroscopic analyses such as Fourier-Transform Infrared (FTIR) and X-ray Absorption Spectroscopy (XAS).

Experimental Protocols

1. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline materials.

-

Crystal Growth: High-quality single crystals of a ferrocyanide salt, typically potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), are grown from an aqueous solution.[4] This can be achieved through slow evaporation or by the gel method to ensure the growth of well-ordered crystals.[4]

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[5] The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.[5] Data collection is often performed at low temperatures (around 100 K) to minimize thermal vibrations and radiation damage.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using computational methods to solve the phase problem. The resulting structural model is refined to achieve the best fit with the experimental data, yielding precise bond lengths and angles.

2. Neutron Diffraction

Neutron diffraction provides a complementary method to X-ray diffraction, being particularly effective in locating light atoms like carbon and nitrogen with high precision.

-

Sample Preparation: A deuterated sample, such as K₄[Fe(CN)₆]·3D₂O, is often synthesized to minimize incoherent scattering from hydrogen atoms.[6] The crystalline powder is loaded into a vanadium can, which is transparent to neutrons.[6]

-

Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles. Time-of-flight (TOF) neutron diffraction data can be collected using a broad spectrum of neutron energies.[6]

-

Data Analysis: The diffraction pattern is analyzed using the Rietveld refinement method to obtain detailed structural information, including the precise locations of the carbon and nitrogen atoms and thus accurate Fe-C and C-N bond lengths.[7]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to probe the vibrational modes of the cyanide ligands, providing information about the bonding within the complex.

-

Sample Preparation: For solid-state analysis, a small amount of the powdered ferrocyanide salt is mixed with dry potassium bromide (KBr).[8][9] This mixture is then pressed under high pressure to form a thin, transparent pellet.[8][9] Alternatively, the sample can be prepared as a mull by grinding it with a mulling agent like Nujol and placing it between two IR-transparent plates.[9]

-

Data Acquisition: The prepared sample is placed in the beam path of an FTIR spectrometer. An infrared spectrum is recorded, typically in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or mulling agent is also collected for subtraction.

-

Spectral Analysis: The spectrum of the ferrocyanide anion is characterized by a strong absorption band corresponding to the C≡N stretching vibration. The position and shape of this band can provide insights into the strength of the Fe-C and C-N bonds.

4. X-ray Absorption Spectroscopy (XAS)

XAS is an element-specific technique that provides information about the local electronic structure and coordination environment of the iron atom.

-

Sample Preparation: For solution-phase studies, a solution of a ferrocyanide salt is prepared at a suitable concentration. The solution is then introduced into a liquid cell with X-ray transparent windows.[10]

-

Data Collection: The sample is irradiated with X-rays of varying energy, typically from a synchrotron source.[10] The absorption of X-rays by the sample is measured as a function of the incident X-ray energy. Data can be collected in transmission or fluorescence mode.[10]

-

Data Analysis: The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the iron atom. The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the bond distances to the neighboring carbon atoms.

Experimental and Logical Workflow

The logical progression for the comprehensive characterization of the ferrocyanide anion's molecular geometry is outlined in the following workflow diagram.

References

- 1. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. webqc.org [webqc.org]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. dspace.mit.edu [dspace.mit.edu]

The Resilient Bond: An In-depth Technical Guide to the Stability of the Iron-Cyanide Bond in Ferrocyanides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The remarkable stability of the iron-cyanide bond in ferrocyanide complexes, such as potassium ferrocyanide (K₄[Fe(CN)₆]), is central to their low toxicity and diverse applications, from food additives to pharmaceutical manufacturing. This technical guide provides a comprehensive analysis of the chemical and physical properties that govern the integrity of this bond. Through a synthesis of current research, this document details the quantitative measures of the bond's strength, the conditions under which it can be compromised, and the experimental protocols used to assess its stability. Visualizations of the molecular structure, degradation pathways, and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Nature of the Iron-Cyanide Bond

The ferrocyanide anion, [Fe(CN)₆]⁴⁻, consists of a central iron(II) ion octahedrally coordinated to six cyanide ligands. The bond between the iron and the carbon of the cyanide ligand is a strong dative covalent bond, where the cyanide ion donates a pair of electrons to the iron center.[1] This strong coordination is a primary reason for the complex's high stability and the low bioavailability of free cyanide ions under physiological conditions.[2][3] In contrast to simple cyanide salts, the cyanide ligands in ferrocyanide are tightly bound, rendering the complex essentially non-toxic in biological systems.[4][5]

Quantitative Stability of the Iron-Cyanide Bond

| Parameter | Value | Conditions | Source |

| Fe-C Bond Dissociation Energy (estimate for Ferricyanide) | 380 kJ/mol | Gaseous state, 298 K | [6] |

| Ground State Fe-CN Bond Dissociation Energy (Quantum Chemistry Calculation) | 6.2 eV (~598 kJ/mol) | Gaseous state | [7] |

| Dissociation Constant (approximate) | ca. 10⁻²⁴ | Aqueous solution | [4][5] |

| Enthalpy of Formation (K₃[Fe(CN)₆]) | -535.6 kJ/mol | Solid state | [6] |

Note: 1 eV = 96.485 kJ/mol

The extremely small dissociation constant underscores the high stability of the ferrocyanide complex in aqueous solutions, indicating a very low tendency to release free cyanide ions.[4][5]

Factors Influencing Bond Stability

While robust, the iron-cyanide bond in ferrocyanides is not impervious to external factors. Understanding the conditions that can lead to decomposition is critical for safe handling and application.

Effect of pH

The stability of ferrocyanide is significantly influenced by pH.

-

Neutral to Near-Neutral pH (pH 4-9): Ferrocyanide exhibits remarkable stability.[6][8]

-

Strongly Acidic Conditions (pH < 2): In the presence of strong acids, especially with heating, ferrocyanide can decompose to release hydrogen cyanide (HCN) gas.[4][6][9] The decomposition in strong acid proceeds through the protonation of the cyanide ligands.[6]

-

Strongly Alkaline Conditions (pH > 12): In highly alkaline solutions, particularly at elevated temperatures, the complex can slowly decompose to form iron hydroxide and cyanide ions.[6][10] For instance, at pH 14, a noticeable capacity decay is observed in redox flow battery applications due to CN⁻ ligand dissociation.[8][10]

Photodissociation

Exposure to light, particularly in the ultraviolet and blue regions of the spectrum (< 500 nm), can induce the photodissociation of ferrocyanide.[11][12] This process can lead to the liberation of a cyanide ion and the formation of an aquated pentacyanoferrate(II) complex, [Fe(CN)₅(H₂O)]³⁻.[13] The rate of photodissociation is generally slow but is enhanced in alkaline environments and at higher temperatures.[14] For practical applications, protecting ferrocyanide solutions from direct light is a crucial stability measure.[15][16]

Thermal Decomposition

At very high temperatures, solid ferrocyanide salts will decompose. For example, heating potassium ferrocyanide can produce potassium cyanide, iron carbide, and nitrogen gas. However, these temperatures are well outside the range of typical biological or pharmaceutical conditions.[4]

Experimental Protocols for Stability Assessment

Several analytical techniques are employed to evaluate the stability of ferrocyanide and quantify the release of free cyanide.

UV-Visible Spectrophotometry

Principle: This method is used to monitor the concentration of ferrocyanide or its degradation products over time. Ferrocyanide can be oxidized to ferricyanide, which has a distinct absorbance maximum at 420 nm, allowing for the spectroscopic monitoring of this conversion.[17] Changes in the UV-Vis spectrum can indicate the degradation of the complex.[10][12]

Experimental Protocol:

-

Prepare a solution of ferrocyanide of known concentration in the desired buffer or medium.

-

Expose the solution to the condition being tested (e.g., specific pH, light intensity, temperature).

-

At regular intervals, withdraw an aliquot of the solution.

-

Record the UV-Vis absorption spectrum of the aliquot, typically between 200 and 600 nm.

-

Monitor for a decrease in the characteristic absorbance of ferrocyanide or the appearance of new peaks corresponding to degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC, particularly ion-pair reversed-phase HPLC, can be used to separate and quantify the intact ferrocyanide anion from potential degradation products, including free cyanide and other iron-cyanide complexes.[18]

Experimental Protocol:

-

Prepare and expose the ferrocyanide solution to the test conditions.

-

At specified time points, inject a sample of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Use a mobile phase containing an ion-pairing agent to achieve separation.

-